molecular formula C6H4Br2 B3324966 1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene CAS No. 201595-52-0

1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Cat. No. B3324966
CAS RN: 201595-52-0
M. Wt: 241.86 g/mol
InChI Key: SWJPEBQEEAHIGZ-IDEBNGHGSA-N
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Description

1,4-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene (1,4-DBCH) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. 1,4-DBCH is a cyclic hydrocarbon that contains three double bonds and six carbon atoms. It is a colorless, odorless, and non-toxic compound. 1,4-DBCH has been the subject of numerous research studies due to its unique properties, which make it an attractive tool for scientific research.

Scientific Research Applications

Stereochemical Aspects and Reaction Mechanisms

  • Studies on the stereochemistry of cyclohexene derivatives resulting from the disilylation of 1,3-cyclohexadiene, including insights into cis/trans configurations and the mechanism of trifluoroacetolysis, highlight the importance of stereochemical considerations in chemical transformations involving similar compounds (Wickham & Kitching, 1983).

Bromination and Derivatization Studies

  • Research on the bromination of cyclohexadienes, leading to various brominated products, elucidates the regio- and stereo-selectivity of bromine addition and the structural reassignment of resulting compounds based on NMR evidence and X-ray crystallography (Han, Khedekar, Masnovi, & Baker, 1999).

Structure Characterization and Thermal Stability

  • The characterization of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) isomers and their thermal sensitivities and interconversion at elevated temperatures provides insights into the stability and reactivity of brominated cyclohexane derivatives (Arsenault et al., 2008).

Synthesis of Cyclohexane Derivatives

  • Investigations into the selectivity of addition reactions for the synthesis of cyclohexane derivatives, incorporating various functional groups (Br, Cl, N, O, S), demonstrate the versatility of cyclohexadienes in synthetic organic chemistry and the potential for creating functionally diverse molecules (Kaya, Menzek, & Şahin, 2014).

properties

IUPAC Name

1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJPEBQEEAHIGZ-IDEBNGHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745842
Record name 1,4-Dibromo(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71309355

CAS RN

201595-52-0
Record name 1,4-Dibromo(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201595-52-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Reactant of Route 2
1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Reactant of Route 3
1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Reactant of Route 4
1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Reactant of Route 5
1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Reactant of Route 6
1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

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